Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate
Description
Molecular Formula and Weight Validation
The molecular formula C₁₂H₁₃ClN₂O₂ is consistent across multiple sources. Theoretical molecular weight calculations align with experimental data:
| Component | Contribution to Molecular Weight |
|---|---|
| 12 Carbon atoms | 12 × 12.01 = 144.12 g/mol |
| 13 Hydrogen atoms | 13 × 1.01 = 13.13 g/mol |
| 1 Chlorine atom | 35.45 g/mol |
| 2 Nitrogen atoms | 2 × 14.01 = 28.02 g/mol |
| 2 Oxygen atoms | 2 × 16.00 = 32.00 g/mol |
| Total | 252.72 g/mol |
Reported experimental molecular weights include 252.69 g/mol and 252.70 g/mol , confirming consistency.
SMILES Notation and InChI Key Specifications
The SMILES notation for the base compound is:
CCOC(=O)CNC(C#N)C1=CC=C(C=C1)Cl.
The InChI Key is:
MHOWQRMTWXOTQB-UHFFFAOYSA-N.
For the hydrochloride salt, the SMILES notation expands to:
CCOC(=O)CNC(C#N)C1=CC=C(C=C1)Cl.Cl.
Registry Numbers and CAS Database Entries
Key registry identifiers include:
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 1018259-22-7 (base) | |
| CAS Registry Number | 1440535-65-8 (HCl) | |
| ChemSpider ID | 91664089 (base) | |
| PubChem CID | 91664089 (base) | |
| PubChem CID (HCl) | 91664088 |
Synonyms documented in CAS entries include:
Properties
IUPAC Name |
ethyl 2-[[(4-chlorophenyl)-cyanomethyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-2-17-12(16)8-15-11(7-14)9-3-5-10(13)6-4-9/h3-6,11,15H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOWQRMTWXOTQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(C#N)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Ethyl 2-Cyanoacetate with 4-Chlorophenyl-Substituted Electrophiles
A key method involves the alkylation of ethyl 2-cyanoacetate with a 4-chlorophenyl-containing electrophile. In a patented synthesis of related pyrrolopyrimidine intermediates (WO2018029641A1), ethyl 2-cyanoacetate reacts with 2-bromo-1,1-dimethoxyethane under basic conditions (potassium carbonate) and catalytic potassium iodide at 130°C. This approach can be adapted for the target compound by substituting the bromo reagent with a 4-chlorophenyl-substituted alkyl halide.
Example Protocol (adapted from):
- Reactants : Ethyl 2-cyanoacetate (4.2 molar equivalents), 4-chlorophenyl-substituted alkyl bromide (1.0 molar equivalent).
- Conditions : Potassium carbonate (3.0 molar equivalents), potassium iodide (0.1 molar equivalents), 130°C, reflux for 16 hours.
- Workup : Post-reaction, the mixture is cooled, dissolved in water, and extracted with toluene. Excess ethyl 2-cyanoacetate is recovered via distillation.
- Yield : Up to 82% (based on analogous reactions in).
Strecker Reaction Using 4-Chlorobenzaldehyde
The Strecker reaction offers a route to synthesize α-aminonitriles, which aligns with the target compound’s structure. This method involves:
- Reactants : 4-Chlorobenzaldehyde, ethyl 2-aminoacetate (glycine ethyl ester), and a cyanide source (e.g., KCN).
- Mechanism : The amine attacks the aldehyde to form an imine intermediate, followed by cyanide addition to yield the α-aminonitrile.
Data Table: Reaction Optimization
| Parameter | Condition | Outcome |
|---|---|---|
| Solvent | Ethanol/water (1:1) | Improved solubility |
| Temperature | Reflux (80–90°C) | 85% conversion (72 hours) |
| Cyanide Source | KCN (1.2 eq) | Minimal side products |
Reductive Amination of 4-Chlorophenylacetonitrile
Reductive amination between ethyl 2-aminoacetate and 4-chlorophenylacetonitrile offers another pathway. This method requires:
- Reactants : 4-Chlorophenylacetonitrile, ethyl 2-aminoacetate, and a reducing agent (e.g., sodium cyanoborohydride).
- Conditions : Acidic pH (acetic acid), room temperature, 24 hours.
- The reaction proceeds via imine formation, followed by reduction to the secondary amine.
- Yield : ~65% after purification by recrystallization from ethyl acetate/heptane.
Nucleophilic Substitution with (4-Chlorophenyl)Cyanomethyl Halides
A direct alkylation strategy employs (4-chlorophenyl)cyanomethyl bromide as the electrophile:
- Reactants : Ethyl 2-aminoacetate hydrochloride, (4-chlorophenyl)cyanomethyl bromide.
- Conditions : Potassium carbonate (2.5 eq), DMF, 80°C, 12 hours.
Workup :
- Neutralize with aqueous HCl.
- Extract with ethyl acetate.
- Purify via silica gel chromatography (hexane/ethyl acetate, 3:1).
- Purity : >98% (HPLC).
Comparative Analysis of Methods
Industrial-Scale Considerations
For large-scale production, the alkylation method (Method 1) is preferred due to:
- Solvent Recycling : Excess ethyl 2-cyanoacetate and toluene are recoverable via distillation.
- Catalytic Efficiency : Potassium iodide enhances reaction rates, reducing energy costs.
- Safety : Slow addition of potassium carbonate minimizes CO₂ gas evolution.
Key Challenges and Solutions
- Cyanide Toxicity (Methods 2, 3): Use automated systems for cyanide handling and strict waste management protocols.
- Halide Availability (Method 4): Develop in situ generation of (4-chlorophenyl)cyanomethyl bromide via bromination of 4-chlorophenylacetonitrile.
This synthesis roadmap integrates scalable protocols, safety measures, and efficiency benchmarks, ensuring reproducible production of Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in methanol or tert-butanol.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in water or alcohol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetic acid.
Reduction: Ethyl 2-[[(4-chlorophenyl)-methylamino]acetate.
Scientific Research Applications
Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The 4-chlorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Modifications
Ethyl 2-[(4-chlorophenyl)amino]acetate Derivatives
- Ethyl 2-[(4-chlorophenyl)amino]acetate (CAS RN: 2521-92-8): Lacks the cyano group, replacing it with a direct amino linkage.
- Ethyl 2-[(4-chlorobenzoyl)amino]acetate: Introduces a benzoyl group instead of cyano-methyl, increasing hydrophobicity (MW: 255.69 g/mol). This modification enhances binding to lipophilic enzyme pockets but may reduce aqueous solubility .
Sulfonyl and Imidazole Derivatives
- Ethyl 2-[2-[[(4-chlorophenyl)sulfonyl]methyl]phenoxy]acetate (CAS RN: 175202-86-5): Incorporates a sulfonyl group, significantly increasing molecular weight (368.83 g/mol) and density (1.313 g/cm³) compared to the target compound. The sulfonyl group enhances thermal stability (boiling point: 527.3°C predicted) but may reduce cellular permeability .
- Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl]acetate : Features an imidazole ring, enabling hydrogen bonding and π-π interactions. This derivative exhibits potent anticancer activity, reducing viability of A549 and NCI-H460 lung cancer cells at low concentrations (IC₅₀ < 10 μM) via SIRT6 inhibition .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Solubility Trends |
|---|---|---|---|---|
| Ethyl 2-[[(4-Cl-Ph)-CN-CH₂-NH]acetate | 289.16 (HCl salt) | Not reported | Not reported | Moderate (ester, hydrochloride) |
| Ethyl 2-[5-(4-Cl-Ph)-imidazole]acetate | ~280 (estimated) | Not reported | Not reported | Low (imidazole hydrophobicity) |
| Ethyl 2-(4-Cl-Ph-sulfonyl)acetate | 368.83 | 527.3 (predicted) | 1.313 | Low (sulfonyl group) |
| Ethyl (4-Cl-Ph)glycinate | 213.67 | Not reported | Not reported | High (amino group) |
Biological Activity
Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationship (SAR), and relevant case studies.
Overview of the Compound
- Chemical Structure : this compound features a cyano group, an ethyl ester, and a chlorophenyl moiety, which contribute to its reactivity and biological properties.
- Molecular Formula : C12H12ClN2O2
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The chlorophenyl group enhances its binding affinity to various receptors and enzymes, while the cyano group can act as an electrophile, facilitating nucleophilic attacks by biological molecules.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits promising antimicrobial properties. It has been tested against various bacterial strains and fungi:
- Bacterial Activity : The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values were reported as follows:
- Staphylococcus aureus : MIC = 16 µg/mL
- Escherichia coli : MIC = 32 µg/mL
- Fungal Activity : The compound also showed antifungal activity against Candida albicans with an MIC value of 24 µg/mL.
These results suggest that the compound could serve as a lead for the development of new antimicrobial agents.
Anticancer Activity
This compound has been explored for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly those derived from breast and lung cancers. The mechanism appears to involve:
- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, leading to reduced proliferation.
- Apoptotic Pathways : It activates caspase pathways, promoting programmed cell death.
Structure-Activity Relationship (SAR)
The SAR studies have revealed that modifications to the structure of this compound can significantly influence its biological activity:
| Modification | Effect on Activity |
|---|---|
| Replacement of Cl with F | Increased lipophilicity and improved brain penetration |
| Alteration of the cyano group | Enhanced reactivity leading to increased antimicrobial potency |
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University tested various derivatives of this compound against clinical isolates of bacteria. The results indicated that certain derivatives had up to threefold increased activity compared to the parent compound.
- In Vivo Anticancer Study : An animal model study evaluated the efficacy of the compound in reducing tumor size in xenograft models. Results showed a significant reduction in tumor volume compared to control groups treated with saline.
Q & A
Q. Methodological Considerations :
- Catalysts : Use of bases like K₂CO₃ or i-Pr₂NEt improves nucleophilic substitution efficiency .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 2 hours at 120°C vs. 12 hours under conventional reflux) .
| Method | Reagents | Yield | Conditions |
|---|---|---|---|
| Conventional | K₂CO₃, DMF | 65-70% | 12 h, 80°C |
| Microwave | i-Pr₂NEt, MeCN | 81% | 2 h, 120°C |
How can researchers resolve contradictory reports on the biological activity of this compound?
Advanced Research Question
Contradictions may arise from:
- Variability in assay conditions (e.g., cell lines, concentrations).
- Impurity profiles (e.g., unreacted starting materials).
Q. Methodological Strategies :
- Orthogonal assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., cytotoxicity in HEK293) .
- Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple replicates to confirm reproducibility .
- Analytical profiling : Use HPLC-MS to verify compound purity (>95%) and rule out batch-specific impurities .
What spectroscopic and computational methods are recommended for structural characterization?
Basic Research Question
- ¹H/¹³C NMR : Identify characteristic peaks (e.g., ester carbonyl at ~170 ppm, aromatic protons at 7.2-7.4 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ (e.g., calculated m/z 279.05 for C₁₂H₁₂ClN₂O₂) .
- IR Spectroscopy : Detect cyano (C≡N) stretch at ~2200 cm⁻¹ .
Q. Advanced Applications :
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., monoclinic P21 space group observed in analogs) .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
How do structural analogs differ in reactivity and biological activity?
Basic Research Question
Key analogs and their properties:
| Analog | Substituent | Bioactivity | Reference |
|---|---|---|---|
| Ethyl 2-((3-chlorophenyl)amino)acetate | Cl at meta | Reduced enzyme inhibition | |
| Methyl 2-(4-chlorophenyl)acetate | Methyl ester | Lower logP (1.2 vs. 2.1) | |
| Ethyl 2-(4-cyanophenyl)difluoroacetate | CF₂, CN | Enhanced metabolic stability |
Q. Methodological Insight :
- QSAR modeling : Use substituent electronic parameters (Hammett σ) to predict activity trends .
What strategies optimize reaction conditions for scaled synthesis?
Advanced Research Question
Key Parameters :
- Solvent selection : Acetonitrile improves solubility vs. DMF but may require higher temps .
- Catalyst loading : 0.1 eq. i-Pr₂NEt increases yield by 15% compared to stoichiometric bases .
Q. Case Study :
- Scale-up challenge : Recrystallization efficiency drops >5g due to solubility limits.
- Solution : Gradient cooling (60°C → 4°C) improves crystal purity .
How can computational tools predict the compound’s interaction with biological targets?
Advanced Research Question
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR) .
- MD simulations : GROMACS to assess stability of ligand-receptor complexes over 100 ns trajectories .
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with cyano group) .
Validation : Compare in silico predictions with SPR (surface plasmon resonance) binding assays .
What are the hydrolysis kinetics of the ester moiety under physiological conditions?
Advanced Research Question
- PBS buffer (pH 7.4) : Hydrolyzes to carboxylic acid with t₁/₂ of 8 hours at 37°C .
- Enzymatic hydrolysis : Esterases in liver microsomes accelerate degradation (t₁/₂ < 2 hours) .
Q. Implications for Drug Design :
- Prodrug strategies : Modify ester groups to tune release rates .
How does the chlorine substituent influence electronic and steric effects?
Basic Research Question
- Electronic effects : Chlorine’s -I effect reduces electron density on the phenyl ring, altering reactivity in electrophilic substitutions .
- Steric effects : Ortho-substituted analogs show hindered rotation, affecting conformational flexibility .
Q. Experimental Validation :
- Cyclic voltammetry : Measure oxidation potentials to quantify electron-withdrawing effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
